N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a propan-2-yl group. The presence of a chloropyridinyl moiety adds to its chemical diversity, making it a valuable subject for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the sulfonamide precursor, which is then subjected to various substitution reactions to introduce the desired functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The chloropyridinyl moiety may enhance the compound’s binding affinity to its targets, increasing its potency. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)benzamide: Shares the chloropyridinyl moiety but lacks the sulfonamide group.
4-methoxy-2-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the chloropyridinyl moiety.
N-(4-methoxy-2-methylphenyl)benzenesulfonamide: Similar structure but with different substituents on the benzene ring.
Uniqueness
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and chloropyridinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide, also known by its chemical formula C16H19ClN2O3S and CAS number 898647-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 354.9 g/mol
- Molecular Formula : C16H19ClN2O3S
- Structure : The compound features a chlorinated pyridine ring, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, flavonoids with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines, including human non-small cell lung cancer (A549) cells.
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
N-(5-chloropyridin-2-yl)-4-methoxy... | TBD | TBD |
6l (4’-bromoflavonol) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
6k (4’-chloro substitution) | 3.14 ± 0.29 | Induces apoptosis via caspase activation |
The above table illustrates the comparative potency of similar compounds against A549 cells, suggesting that modifications in the molecular structure can enhance anticancer activity through mechanisms such as apoptosis induction and caspase activation .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in enzyme inhibition, potentially affecting metabolic pathways involved in cell proliferation.
In Vitro Studies
In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. For example, compounds containing a chlorinated pyridine ring have been noted for their ability to disrupt cellular signaling pathways crucial for tumor growth .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOACWRZDXKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.